molecular formula C27H46O4 B1682876 Tacalcitol monohydrate CAS No. 93129-94-3

Tacalcitol monohydrate

Cat. No.: B1682876
CAS No.: 93129-94-3
M. Wt: 434.7 g/mol
InChI Key: UCLYOJXQGOXQKJ-PXLUSGHWSA-N
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Biochemical Analysis

Biochemical Properties

Tacalcitol monohydrate plays a significant role in biochemical reactions. It interacts with the vitamin D receptor (VDR), a transcription factor . This interaction influences calcium and phosphate homeostasis, cell differentiation, cell antiproliferation, and immunomodulation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the VDR, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the VDR. This binding leads to changes in gene expression and can result in enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in the vitamin D metabolic pathway. It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

The synthesis of tacalcitol monohydrate involves several key steps. One notable method starts from L-valine and Inhoffen-Lythgoe diol. The process includes a modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde to access decagrams of fully functionalized C/D ring synthon. The Horner-Wadsworth-Emmons reaction between the C/D ring fragment and commercially available phosphonate completes the carbo-skeleton, which is then elaborated into tacalcitol . Another method involves using 1α, 24R-dihydroxyvitamin D3 as the raw material, proceeding through five steps with a total yield of 32%.

Chemical Reactions Analysis

Tacalcitol monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Tacalcitol monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tacalcitol monohydrate is compared with other vitamin D analogs such as:

    Calcitriol: The natural form of vitamin D3, used for similar dermatological conditions but with a higher risk of hypercalcemia.

    Alfacalcidol: Another analog with similar applications but different metabolic pathways.

    Maxacalcitol: Used for psoriasis treatment with a different side chain modification.

    Paricalcitol: Primarily used for secondary hyperparathyroidism in patients with chronic kidney disease.

    Eldecalcitol: A newer analog with enhanced efficacy in treating osteoporosis

Tacalcitol’s uniqueness lies in its structural modification at the C24 position, which reduces its impact on calcium metabolism compared to calcitriol .

Biological Activity

Tacalcitol monohydrate, a synthetic analog of vitamin D3, is primarily utilized in dermatology for the treatment of skin conditions such as psoriasis. Its biological activity is largely attributed to its interaction with vitamin D receptors (VDR) on keratinocytes, leading to a reduction in excessive cell turnover and promoting differentiation of these cells. This article explores the mechanisms, efficacy, safety, and clinical applications of this compound based on diverse research findings.

Tacalcitol functions as a vitamin D receptor agonist , which means it binds to VDRs in the skin, influencing various cellular processes:

  • Reduction in Keratinocyte Proliferation : Tacalcitol inhibits keratinocyte hyper-proliferation, a hallmark of psoriasis, thus normalizing skin cell turnover .
  • Induction of Differentiation : It promotes the differentiation of keratinocytes, which is crucial for maintaining healthy skin barrier function .
  • Anti-inflammatory Effects : Tacalcitol modulates inflammatory responses in the skin, contributing to its therapeutic effects in inflammatory skin diseases .

Clinical Efficacy

Tacalcitol is mainly indicated for the treatment of psoriasis vulgaris and has shown significant efficacy in various clinical studies:

Efficacy Data

StudyTreatment DurationInitial PASIPASI at 3 MonthsPASI at 18 Months
18 months9.54.63.25Effective in reducing psoriasis severity with sustained response
8 weeksNot specifiedNot specifiedNot specifiedSuperior efficacy compared to vehicle and similar to other treatments

In a multicenter study involving 304 patients with chronic plaque psoriasis, tacalcitol ointment was applied once daily. The median Psoriasis Area Severity Index (PASI) score decreased significantly from 9.5 at baseline to 3.25 at 18 months (P < 0.0001), demonstrating its long-term effectiveness .

Safety Profile

The safety profile of tacalcitol is generally favorable:

  • Systemic Absorption : Less than 0.5% of tacalcitol is systemically absorbed through psoriatic skin, minimizing potential systemic side effects .
  • Calcium Homeostasis : No significant disturbances in serum calcium levels or parathyroid hormone were observed during long-term use, indicating a low risk for hypercalcemia .
  • Adverse Effects : The most common adverse effect reported was skin irritation, leading to discontinuation in approximately 5.9% of patients . However, this incidence decreased with continued use.

Case Studies

Several case studies have highlighted the effectiveness of tacalcitol:

  • Long-term Treatment : A patient with extensive plaque psoriasis showed marked improvement after 18 months of tacalcitol treatment, with PASI scores dropping significantly and no adverse effects on calcium metabolism noted.
  • Comparative Studies : In comparative trials against calcipotriol and betamethasone formulations, tacalcitol demonstrated similar or superior efficacy in controlling psoriasis symptoms while maintaining a better safety profile .

Properties

CAS No.

93129-94-3

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate

InChI

InChI=1S/C27H44O3.H2O/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4;/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3;1H2/b20-9+,21-10-;/t18-,22+,23-,24+,25-,26-,27-;/m1./s1

InChI Key

UCLYOJXQGOXQKJ-PXLUSGHWSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C.O

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O

Appearance

Solid powder

Purity

>99% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,24(R)-Dihydroxyvitamin D3, monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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